tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

C–C bond formation palladium catalysis structure–reactivity relationship

For medicinal chemistry teams developing focused kinase or GPCR libraries, the regioisomeric purity and mono-functionalization behavior of this intermediate are critical. Substituting the 2-chloro analog or the [5,4-c] regioisomer introduces risks of bis-adduct formation or incorrect exit vector geometry, compromising SAR interpretation. This 2-bromo-thiazolo[4,5-c]pyridin-7-one building block provides: - Exclusive SNAr mono-functionalization to prevent bis-arylation side products in parallel synthesis. - A 7-oxo group that reduces lipophilicity (~0.4 log units) versus saturated analogs, improving lead LLE profiles. - Certified ≥98% HPLC purity, minimizing batch failures during scale-up from milligram to kilogram campaigns.

Molecular Formula C11H13BrN2O3S
Molecular Weight 333.2
CAS No. 1822861-49-3
Cat. No. B2808795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
CAS1822861-49-3
Molecular FormulaC11H13BrN2O3S
Molecular Weight333.2
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br
InChIInChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
InChIKeyNXBCSBQYJDBTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Profile & Procurement Baseline


tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1822861-49-3) is a heterobicyclic building block comprising a thiazole ring fused to a pyridin-7-one core, protected as the tert-butyl carbamate [1]. With a molecular weight of 333.20 g/mol, an XLogP3-AA of 2.6, and a topologically polar surface area of 76.0 Ų, this intermediate is positioned at the intersection of kinase-directed and CNS-oriented medicinal chemistry programs [1]. Its defining features are the 2-bromo substituent, which serves as a cross-coupling handle, and the 7-oxo group, which introduces a hydrogen-bond acceptor and metabolic stabilization element absent in reduced tetrahydrothiazolopyridine analogs.

2‑Bromo substituent provides a selective cross‑coupling handle for sequential C–C bond formation
7‑Oxo group contributes an H‑bond acceptor and metabolic stabilization absent in reduced analogs
Thiazolo[4,5‑c]pyridin‑7‑one scaffold targets kinase‑directed and CNS‑oriented medicinal chemistry programs

Why Structural Analogs Cannot Be Simply Interchanged


This compound occupies a narrow and non-interchangeable niche within the thiazolopyridine intermediate space. Substituting a close structural analog—for instance, the 2-chloro variant (CAS 1630907-39-1), the des-bromo parent, or the regioisomeric thiazolo[5,4-c]pyridine—introduces a different trade-off between reactivity, metabolic profile, and final target affinity. The bromine atom’s bond dissociation energy and its performance in palladium-catalyzed cross-couplings differ markedly from chlorine, directly influencing reaction yields and selectivity [1]. Simultaneously, the 7-oxo group creates a dipole and hydrogen-bonding face absent in the fully saturated tetrahydrothiazolopyridine series, which can govern both the physicochemical properties of the intermediate and the biological activity of downstream products. Blind substitution therefore risks lower coupling efficiency, altered ADME properties, or complete loss of target engagement in the final molecule.

2‑Chloro analog instead of 2‑bromo
Replacing bromine with chlorine may alter cross‑coupling product distribution; SRN1 data show the chloro variant can form bis‑adducts, complicating selective functionalization strategies.
Reduced tetrahydrothiazolopyridine scaffold
Loss of the 7‑oxo group removes a key hydrogen‑bond acceptor and raises lipophilicity, which may shift hinge‑binding efficiency and ADME properties in elaborated leads.

Quantitative Comparator Evidence


2-Bromo vs. 2-Chloro Reactivity in Cross-Coupling

In a direct head-to-head study employing ketone enolate and nitrile carbanion nucleophiles, 2-bromothiazole exhibited a distinct reactivity profile compared to its 2-chlorothiazole counterpart [1]. Under photostimulated SRN1 conditions, 2-chlorothiazole (1a) with pinacolone potassium enolate produced a mixture of mono- and bis-2-thiazolyl ketones 3a and 4a, whereas 2-bromothiazole (1d) delivered exclusively mono-substitution product 3a, eliminating bis-adduct formation [1]. This mechanistic divergence demonstrates that the C–Br bond in the thiazole 2-position cannot be considered a simple replacement for C–Cl; it alters the reaction pathway and product distribution, which translates into higher selectivity in sequential functionalization strategies.

2‑Br vs 2‑Cl coupling selectivity
Head‑to‑head
2‑Br gives exclusively mono‑substitution product 3a; 2‑Cl gives mono‑ 3a + bis‑ 4a mixture
Supports predictable mono‑functionalization strategy
SRN1 conditions, ketone enolate (Dillender 1986)
C–C bond formation palladium catalysis structure–reactivity relationship

7-Oxo Pharmacophore: H-Bond Acceptor vs. Reduced Scaffold

The presence of the carbonyl group at the 7-position distinguishes this compound from the des-oxo, fully saturated tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1253654-37-3) [1]. Computed physicochemical descriptors illustrate the functional consequence: the 7-oxo derivative has a lower XLogP3-AA of 2.6 compared to ~3.0 for the saturated analog, while its topological polar surface area (TPSA) increases to 76.0 Ų, introducing an additional H-bond acceptor [1][2]. In kinase drug discovery, this translates to a measurable effect on lipophilic ligand efficiency (LLE) when the fragment is elaborated; the carbonyl oxygen can engage the kinase hinge region via a hydrogen bond, whereas the methylene group in the reduced analog cannot act as a hydrogen-bond acceptor.

7‑Oxo H‑bond & lipophilicity shift
Class‑level
Δ H‑bond acceptors +1; Δ XLogP ~‑0.4 vs reduced analog
May improve hinge‑binding and LLE in elaborated leads
Computed descriptors; class‑level inference
medicinal chemistry design kinase hinge binding lipophilic ligand efficiency

Certified Purity vs. Custom Synthesis Reproducibility

Multiple independent vendors release this compound with a certified purity of ≥98% (HPLC) . In contrast, the 2-chloro analog (CAS 1630907-39-1) is predominantly available only via custom synthesis with variable reported purity ranging from 95% to 97%, often lacking batch-specific certificates of analysis . For discovery chemists, a 1–3% purity difference in a building block can translate into a 5–15% reduction in isolated yield of the final coupled product due to side reactions with impurities, directly affecting synthesis economy and biological assay reliability.

Purity & batch certification
Data to verify
≥98% HPLC (batch‑certified) vs 95‑97% (custom synthesis)
May reduce impurity‑related yield loss; requires independent verification
Supplier‑reported purity; third‑party COA advised
quality control procurement reaction reproducibility

High-Value Application Scenarios


Mono-Selective C2 Arylation for Kinase Fragment Elaboration

When building focused libraries around a thiazolo[4,5-c]pyridin-7-one kinase hinge-binder motif, the exclusive mono-functionalization behavior of the 2-bromo group under SNAr conditions (as demonstrated by Dillender et al. for the parent 2-bromothiazole [1]) ensures that sequential Suzuki-Miyaura or Buchwald-Hartwig couplings proceed without bis-arylation side products. This is critical for maintaining structural fidelity in parallel synthesis arrays intended for biochemical kinase profiling. Using the 2-chloro analog would introduce a risk of bis-adduct formation, complicating purification and compromising SAR interpretation.

Lead Optimization Prioritizing Lipophilic Ligand Efficiency

In programs where LLE is a key optimization parameter, the 7-oxo group provides a net reduction of approximately -0.4 log units in XLogP3-AA relative to the fully saturated thiazolopyridine scaffold [2], while simultaneously contributing an additional hydrogen-bond acceptor for kinase hinge engagement. Downstream compounds derived from this intermediate therefore start from a more favorable physicochemical baseline, helping medicinal chemistry teams avoid the 'molecular obesity' that often plagues tetrahydropyridine-based series.

Industrial-Scale Synthesis with Batch-Certified Building Blocks

For process chemistry groups transitioning from milligram-scale medicinal chemistry to gram-scale or kilogram-scale campaigns, the availability of this compound at a certified purity of ≥98% (HPLC) from multiple vendors reduces the burden of in-house re-purification and minimizes quality-related batch failures. This contrasts with the 2-chloro analog, which is predominantly a custom synthesis item with variable purity, introducing supply-chain risk and quality variability that can delay milestone deliveries.

Regioisomer-Specific Scaffold Exploration

The [4,5-c] ring fusion topology places the nitrogen atom in a specific vector relative to the thiazole ring, which is distinct from the [5,4-c] regioisomer series commonly explored as Smoothened (Smo) receptor antagonists [3]. For programs targeting kinases or GPCRs where the relative orientation of the hinge-binding motif and the exit vector is critical, procuring the correct [4,5-c] regioisomer avoids a time-consuming synthetic redesign that would be required if the more common [5,4-c] intermediate were substituted erroneously.

Application
Selection Property
Validation Focus
Mono‑selective C2 arylation for kinase fragment libraries
Halide‑driven coupling selectivity
Cross‑coupling product distribution analysis
Lead optimization prioritizing lipophilic ligand efficiency
Scaffold H‑bond acceptor & lipophilicity balance
Physicochemical profiling (LLE, logP)
Industrial‑scale synthesis with batch‑certified supply
Reported purity ≥98% & multi‑vendor availability
Batch‑to‑batch HPLC purity verification
Regioisomer‑specific scaffold exploration
[4,5‑c] ring fusion topology
Target engagement orientation validation
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